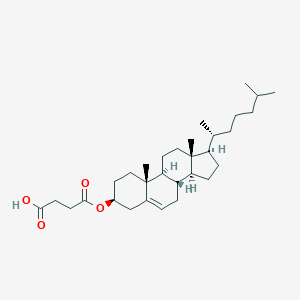

Hemisuccinato de colesterol

Descripción general

Descripción

El hemisuccinato de colesterilo es un monoéster de ácido dicarboxílico que resulta de la condensación formal del grupo hidroxilo del colesterol con uno de los grupos carboxilo del ácido succínico . A menudo se utiliza como detergente para reemplazar el colesterol en la cristalografía de proteínas, estudios bioquímicos de proteínas y farmacología . El hemisuccinato de colesterilo es conocido por su capacidad para estabilizar vesículas unilamelares grandes, lo que lo convierte en un componente valioso en diversas aplicaciones científicas e industriales .

Aplicaciones Científicas De Investigación

El hemisuccinato de colesterilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como detergente en la cristalización de proteínas de membrana.

Biología: Estabiliza vesículas unilamelares grandes para sistemas de administración de fármacos.

Medicina: Exhibe actividad antiproliferativa y puede ser útil como agente antitumoral.

Industria: Actúa como agente de administración para fármacos anticancerígenos, oligonucleótidos y antibióticos.

Mecanismo De Acción

El hemisuccinato de colesterilo ejerce sus efectos imitando las propiedades del colesterol en las membranas lipídicas. Estabiliza la estructura de las bicapas de fosfolípidos y facilita la cristalización de las proteínas de membrana . El compuesto interactúa con las proteínas de membrana, mejorando su estabilidad y función .

Análisis Bioquímico

Biochemical Properties

Cholesteryl hemisuccinate interacts with various biomolecules in biochemical reactions. It self-assembles into bilayers in alkaline and neutral aqueous media . It exhibits pH-sensitive polymorphism and consists of succinic acid esterified to the beta-hydroxyl group of cholesterol . It is also known to inhibit DNA polymerase and DNA topoisomerase, thereby inhibiting DNA replication and repair, as well as cell division .

Cellular Effects

Cholesteryl hemisuccinate has significant effects on various types of cells and cellular processes. It is an oxidation product of polyunsaturated fatty acid of cholesterol that alters lysosome structure and functions and induces proinflammatory cytokine production in macrophages . It also inhibits DNA polymerase and DNA topoisomerase, thereby inhibiting DNA replication and repair, as well as cell division .

Molecular Mechanism

The molecular mechanism of action of Cholesteryl hemisuccinate is primarily rooted in its interactions with cell membranes. By interacting with the membrane, Cholesteryl hemisuccinate can induce alterations in permeability and fluidity, subsequently impacting the activity of embedded proteins, enzymes, and hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholesteryl hemisuccinate change over time. For instance, it has been observed that the protonated form of Cholesteryl hemisuccinate mimics many of the membrane properties of cholesterol quite well, while the deprotonated form is less convincing . This suggests that the effects of Cholesteryl hemisuccinate on cellular function may vary over time, depending on its state and the conditions of the experiment .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de hemisuccinato de colesterilo implica la esterificación del colesterol con anhídrido succínico. La reacción generalmente requiere un catalizador, como la piridina, y se lleva a cabo en condiciones de reflujo. El producto resultante se purifica mediante recristalización o cromatografía para obtener hemisuccinato de colesterilo puro .

Métodos de producción industrial

En entornos industriales, el hemisuccinato de colesterilo se produce incorporándolo a soluciones de detergente en stock. El proceso implica solubilizar el detergente seco en una solución tampón, seguido de la adición de hemisuccinato de colesterilo. La mezcla luego se somete a sonicación y se mezcla hasta que se logra una distribución homogénea .

Análisis De Reacciones Químicas

Tipos de reacciones

El hemisuccinato de colesterilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El hemisuccinato de colesterilo se puede oxidar para formar peróxido de hemisuccinato de colesterilo.

Reducción: Las reacciones de reducción pueden convertir el hemisuccinato de colesterilo nuevamente en colesterol.

Sustitución: El grupo éster en el hemisuccinato de colesterilo se puede sustituir con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados

Oxidación: Peróxido de hemisuccinato de colesterilo.

Reducción: Colesterol.

Sustitución: Varios derivados de colesterilo dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos similares

Colesterol: El compuesto padre del hemisuccinato de colesterilo, ampliamente conocido por su papel en las membranas celulares.

Oleato de colesterilo: Otro éster de colesterol, utilizado en aplicaciones similares pero con propiedades diferentes.

Palmitato de colesterilo: Un éster de colesterol con propiedades físicas y químicas distintas.

Singularidad

El hemisuccinato de colesterilo es único debido a su capacidad para formar vesículas estables y su polimorfismo sensible al pH. Es particularmente valioso en la cristalización de proteínas de membrana y como agente de administración en formulaciones de fármacos .

Actividad Biológica

Cholesteryl hemisuccinate (CHEMS) is a cholesterol derivative that has garnered attention for its unique biological properties and applications in various fields, including drug delivery and membrane biophysics. This article explores the biological activity of CHEMS, supported by research findings, case studies, and data tables.

Cholesteryl hemisuccinate is an ester formed from cholesterol and succinic acid. Its chemical formula is with a molecular weight of 486.732 g/mol. The presence of a carboxylic group in CHEMS imparts surfactant-like properties, making it useful in the formation of liposomes and other lipid-based delivery systems.

Biophysical Properties

CHEMS exhibits pH-sensitive polymorphism , which is crucial for its application in drug delivery systems. Research indicates that CHEMS can self-assemble into bilayers in neutral to alkaline conditions while undergoing significant structural changes in acidic environments. This property enhances its ability to form fusogenic vesicles when mixed with other lipids, such as dioleoylphosphatidylethanolamine (DOPE) .

Table 1: Summary of Biophysical Properties of Cholesteryl Hemisuccinate

| Property | Description |

|---|---|

| Molecular Weight | 486.732 g/mol |

| pH Sensitivity | Exhibits phase changes at pH < 4.3 |

| Self-Assembly | Forms bilayers in neutral/alkaline media |

| Fusogenic Capability | Enhances lipid mixing and fusion in vesicular systems |

1. Drug Delivery Systems

CHEMS has been extensively studied for its role in enhancing the delivery of therapeutic agents. Its ability to form stable liposomes allows for improved encapsulation and release profiles of drugs. For instance, studies have shown that CHEMS can facilitate the delivery of hydrophilic drugs through lipid-based carriers, improving their bioavailability .

2. Gene Delivery

In gene therapy applications, CHEMS has been incorporated into cationic liposomes to enhance the transfection efficiency of nucleic acids. A study demonstrated that CHEMS-modified liposomes could effectively deliver plasmid DNA into cells, overcoming barriers posed by extracellular matrix components .

3. Membrane Fluidity Studies

Research involving pea chloroplast thylakoids has shown that incorporating CHEMS affects membrane fluidity, which is critical for photosynthetic efficiency. Increased sterol content from CHEMS was found to enhance membrane viscosity, influencing the functional dynamics of thylakoids .

Case Study 1: pH-Sensitive Liposomes

A study investigated the fusogenic properties of CHEMS when mixed with DOPE to create pH-sensitive liposomes. These liposomes demonstrated significant fusion capabilities at acidic pH levels, making them suitable for targeted drug delivery applications where local acidity is prevalent (e.g., tumor microenvironments) .

Case Study 2: Skin Penetration Enhancement

In skin penetration studies, CHEMS was evaluated for its ability to enhance the permeation of therapeutic compounds through the stratum corneum. The results indicated that formulations containing CHEMS significantly improved the delivery of model compounds compared to controls without CHEMS .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of cholesteryl hemisuccinate:

- Fusogenic Properties : CHEMS enhances lipid mixing and fusion in vesicular systems, crucial for drug delivery applications .

- Gene Delivery Efficiency : Incorporation into cationic liposomes increases transfection rates of plasmid DNA .

- Membrane Dynamics : Alters membrane viscosity and fluidity, impacting cellular processes such as photosynthesis .

Propiedades

IUPAC Name |

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNARFZDISHUGS-MIXBDBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934145 | |

| Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-21-0 | |

| Record name | Cholesteryl hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.